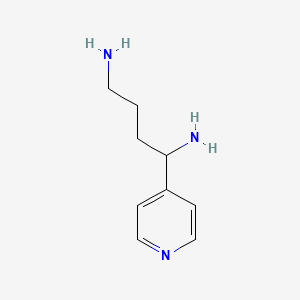![molecular formula C10H20ClNO B1350119 2-[(Diethylamino)methyl]cyclopentanone hydrochloride CAS No. 82343-79-1](/img/structure/B1350119.png)
2-[(Diethylamino)methyl]cyclopentanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylamino)methyl]cyclopentanone hydrochloride is a chemical compound with the CAS Number: 82343-79-11. It has a molecular weight of 205.731. The IUPAC name for this compound is 2-[(diethylamino)methyl]cyclopentanone hydrochloride1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Molecular Structure Analysis
The InChI code for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride is 1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride are not available in the web search results.Wissenschaftliche Forschungsanwendungen
Photoprocesses and Spectral Properties
The spectral, luminescent, and spectral–kinetic properties of cyclopentanone derivatives, including those with diethylamino substituents, have been extensively studied. These studies reveal that the introduction of electron-donating substituents like diethylamino groups leads to significant shifts in both the absorption and fluorescence maxima. This behavior is crucial for applications in photochemistry where these compounds can be used as photosensitizers or in the development of photostable dyes. The photoprocesses in these compounds, upon laser irradiation, show intersystem crossing to the triplet state, indicating potential applications in photodynamic therapy and photoinduced electron transfer processes (Gutrov et al., 2019).
Synthetic Chemistry Applications
Cyclopentanones are valuable intermediates in synthetic organic chemistry, facilitating the construction of complex molecules. Techniques involving intramolecular acylation of alkylsilanes demonstrate the utility of cyclopentanone structures for generating cyclic compounds. These methods underscore the importance of cyclopentanone derivatives in the synthesis of natural products, pharmaceuticals, and materials science (Kuwajima & Urabe, 2003).
Antimicrobial Activity
Research on cyclopentanone derivatives has also shown potential antimicrobial activity. The modification of cyclopentanone frameworks, such as those carried out in the synthesis of various derivatives, can lead to compounds with significant biological activity. This opens up possibilities for the development of new antimicrobial agents based on cyclopentanone structures, highlighting their importance in medicinal chemistry and drug development (Rauf & Jahan, 2005).
Jasmonic Acid Derivatives
The cyclopentanone ring is a core structure in jasmonic acid and its derivatives, which are plant hormones involved in defense mechanisms and stress responses. These compounds have been studied for their synthesis, biological activities, and potential applications in agriculture and pharmaceuticals. Research underscores the cyclopentanone structure's significance in developing new therapeutics and agrochemicals (Pirbalouti, Sajjadi, & Parang, 2014).
Eco-Friendly Solvent Applications
Cyclopentanone and its derivatives, such as cyclopentyl methyl ether (CPME), have been explored for their use as eco-friendly solvents. CPME's favorable properties, such as low peroxide formation rate and stability under various conditions, make it suitable for applications in biotechnology, bioeconomy, and green chemistry. This research emphasizes the role of cyclopentanone structures in promoting sustainable chemical practices and processes (de Gonzalo, Alcántara, & Domínguez de María, 2019).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.
Zukünftige Richtungen
Unfortunately, I couldn’t find specific information on the future directions of 2-[(Diethylamino)methyl]cyclopentanone hydrochloride from the web search results.
Please note that the information provided is based on the data available from the web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
2-(diethylaminomethyl)cyclopentan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-3-11(4-2)8-9-6-5-7-10(9)12;/h9H,3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVAFMJGHNKNRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377771 |
Source


|
| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Diethylamino)methyl]cyclopentanone hydrochloride | |
CAS RN |
82343-79-1 |
Source


|
| Record name | 2-[(Diethylamino)methyl]cyclopentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

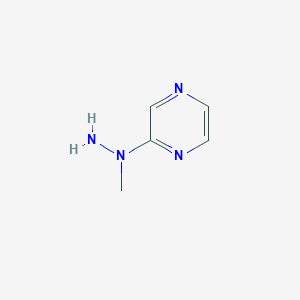
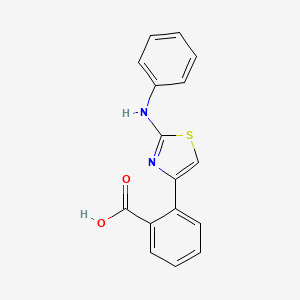
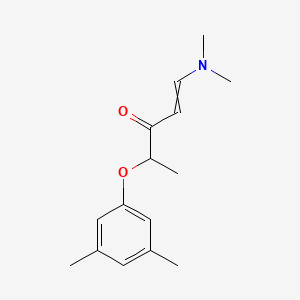
![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)
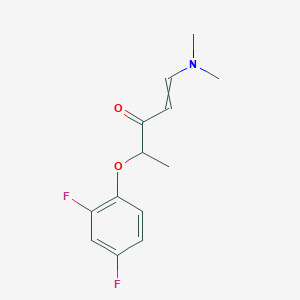
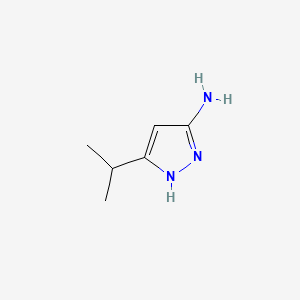




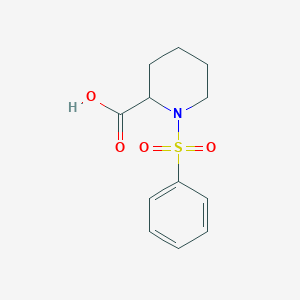
![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

